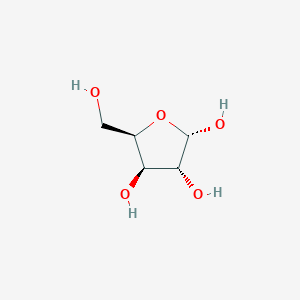

alpha-d-Xylofuranose

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBZSHGGEWLO-LECHCGJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@H]([C@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449524 | |

| Record name | a-D-Xylofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14795-83-6 | |

| Record name | alpha-D-Xylofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014795836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | a-D-Xylofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-D-XYLOFURANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIR2X7M356 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of alpha-d-Xylofuranose

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the nuanced structural and stereochemical properties of monosaccharides is paramount. This guide provides a detailed examination of alpha-d-Xylofuranose, a five-membered ring form of the pentose (B10789219) sugar D-xylose. While less common than its pyranose counterpart, the furanose form plays a crucial role in the structure of various biologically important molecules and serves as a key synthetic intermediate.

Molecular Structure and Stereochemistry

This compound is a pentose sugar with the chemical formula C5H10O5. Its structure consists of a central five-membered tetrahydrofuran (B95107) ring, correctly referred to as an oxolane ring, comprising four carbon atoms and one oxygen atom. The "d" designation indicates the chirality of the stereocenter furthest from the anomeric carbon (C4), which has the same configuration as d-glyceraldehyde. The "alpha" anomer specifies that the hydroxyl group attached to the anomeric carbon (C1) is oriented on the opposite face of the ring from the C4 substituent (-CH2OH).

The systematic IUPAC name for this compound is (2S,3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol. The stereochemistry at each chiral center is crucial for its biological activity and chemical reactivity:

-

C1 (anomeric carbon): The alpha configuration places the hydroxyl group in a pseudo-axial orientation.

-

C2: The hydroxyl group is in a trans relationship to the C1 hydroxyl group.

-

C3: The hydroxyl group is in a cis relationship to the C2 hydroxyl group.

-

C4: The hydroxymethyl group is oriented to define the "d" configuration.

The furanose ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly described as envelope (E) and twist (T) forms. For furanoses, a two-state model considering the north (C3'-endo) and south (C2'-endo) puckers is often used for conformational analysis.

Quantitative Structural Data

| Parameter | Value (Angstroms/Degrees) |

| Bond Lengths | |

| C1-O4 | ~1.43 Å |

| C1-C2 | ~1.53 Å |

| C2-C3 | ~1.53 Å |

| C3-C4 | ~1.53 Å |

| C4-O4 | ~1.43 Å |

| C1-O1 | ~1.41 Å |

| C2-O2 | ~1.42 Å |

| C3-O3 | ~1.42 Å |

| C4-C5 | ~1.52 Å |

| C5-O5 | ~1.42 Å |

| Bond Angles | |

| ∠ O4-C1-C2 | ~106° |

| ∠ C1-C2-C3 | ~103° |

| ∠ C2-C3-C4 | ~103° |

| ∠ C3-C4-O4 | ~106° |

| ∠ C4-O4-C1 | ~109° |

| Torsional Angles | Variable depending on ring pucker |

Note: These are generalized values and can vary based on the specific conformation and crystalline environment.

Experimental Protocols for Structural Elucidation

The determination of the structure and stereochemistry of this compound relies on sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the three-dimensional structure of molecules in solution. For carbohydrates like this compound, a combination of 1D and 2D NMR experiments is employed.

Detailed Protocol for NMR Analysis:

-

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., D2O, DMSO-d6). D2O is a common choice for its ability to exchange with hydroxyl protons, simplifying the spectrum.

-

Transfer the solution to a 5 mm NMR tube.

-

-

1D ¹H NMR Acquisition:

-

Acquire a standard 1D proton NMR spectrum. This will provide initial information on the chemical shifts and coupling constants of the ring protons. The anomeric proton (H1) typically resonates at a distinct downfield chemical shift.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons (protons on adjacent carbons). Starting from the anomeric proton signal, one can "walk" around the furanose ring, assigning the signals for H2, H3, and H4.

-

TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a spin system. This is useful for confirming assignments made from the COSY spectrum.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the assignment of the carbon signals (C1-C5).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is useful for confirming the overall connectivity of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule. For this compound, NOEs between H1 and H2, and between other non-adjacent protons, can help to confirm the alpha anomeric configuration and determine the preferred ring pucker.

-

-

Data Analysis:

-

Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Integrate the signals in the 1D ¹H spectrum to determine the relative number of protons.

-

Measure the chemical shifts (in ppm) and coupling constants (in Hz) for all signals. The magnitude of the ³J(H,H) coupling constants can provide information about the dihedral angles between adjacent protons and thus the ring conformation.

-

Analyze the cross-peaks in the 2D spectra to assign all proton and carbon signals and to determine the spatial proximity of protons.

-

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the molecule in the solid state, yielding precise bond lengths, bond angles, and conformational information.

Detailed Protocol for X-ray Crystallography:

-

Crystallization:

-

This is often the most challenging step. A highly purified sample of this compound is required.

-

Screen a variety of crystallization conditions, including different solvents (e.g., water, ethanol, acetone), precipitants (e.g., isopropanol, diethyl ether), temperatures, and concentrations.

-

Vapor diffusion (hanging drop or sitting drop) is a common method for growing single crystals of carbohydrates.

-

-

Data Collection:

-

Select a single crystal of suitable size and quality (typically > 0.1 mm in all dimensions) and mount it on a goniometer.

-

Cool the crystal to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize radiation damage.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem to generate an initial electron density map. For small molecules like this compound, direct methods are typically successful.

-

Build an atomic model into the electron density map.

-

Refine the model against the experimental data to improve the fit and obtain the final structure with high accuracy.

-

-

Data Analysis:

-

Analyze the final structure to determine precise bond lengths, bond angles, torsional angles, and the conformation of the furanose ring.

-

The crystallographic data is typically deposited in a public database such as the Cambridge Structural Database (CSD).

-

Biological and Synthetic Relevance

While D-xylose is more commonly found in the pyranose form in nature, the furanose form is a key component of some natural products and a versatile intermediate in organic synthesis.

D-Xylose Metabolism

In some microorganisms, such as the freshwater bacterium Caulobacter crescentus, D-xylose is metabolized through a specific pathway. This pathway involves the oxidation of D-xylose to D-xylonolactone, which is then further metabolized. The initial steps of this pathway are depicted below.

Synthetic Chemistry Workflow

Protected derivatives of this compound are valuable building blocks in the synthesis of more complex carbohydrates and nucleoside analogues. A common synthetic strategy involves the protection of the hydroxyl groups to allow for regioselective reactions. The following diagram illustrates a general workflow for the synthesis of a glycoside from a protected xylofuranose (B8766934) donor.

Conclusion

This compound, while often overshadowed by its pyranose isomer, possesses a rich and complex stereochemistry that is fundamental to its role in both biological systems and chemical synthesis. A thorough understanding of its structure, conformational dynamics, and the experimental techniques used for its characterization is essential for researchers and professionals working in the fields of glycobiology, medicinal chemistry, and drug development. The detailed protocols and structural information provided in this guide serve as a valuable resource for the continued exploration and utilization of this important monosaccharide.

An In-depth Technical Guide to the Anomeric Configuration of D-Xylofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anomeric configuration of D-xylofuranose, a five-membered ring form of the pentose (B10789219) sugar D-xylose. Understanding the stereochemistry at the anomeric center (C1) is critical for research in glycobiology, drug design, and materials science, as the alpha (α) and beta (β) configurations confer distinct chemical and biological properties to the molecule. This document details the structural differences between the anomers, presents key quantitative data for their characterization, outlines experimental protocols for their analysis, and provides visualizations to illustrate the core concepts.

Introduction to Anomeric Configuration

In solution, monosaccharides like D-xylose exist in equilibrium between their open-chain aldehyde or ketone form and cyclic hemiacetal or hemiketal structures. The cyclization of the linear form of D-xylose to its furanose ring structure results in the formation of a new stereocenter at the original carbonyl carbon (C1). This carbon is referred to as the anomeric carbon. The two possible stereoisomers that differ only in the configuration at this anomeric carbon are called anomers, designated as α and β.

The α-anomer is defined as having the hydroxyl group on the anomeric carbon on the opposite side of the ring from the CH₂OH group (at C4 in the furanose ring). Conversely, the β-anomer has the anomeric hydroxyl group on the same side as the CH₂OH group. This seemingly subtle difference in stereochemistry significantly impacts the molecule's three-dimensional shape, reactivity, and its interactions with enzymes and receptors.

Quantitative Data for Anomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the anomeric configuration of carbohydrates in solution. The chemical shifts (δ) of the anomeric proton (H1) and carbon (C1), as well as the scalar coupling constant between H1 and H2 (³JH1,H2), are particularly diagnostic. Generally, the anomeric proton of the α-anomer resonates at a lower field (higher ppm) than that of the β-anomer. The magnitude of the ³JH1,H2 coupling constant is also indicative of the dihedral angle between these two protons, which differs between the anomers.

| Anomer | Nucleus | Position | Chemical Shift (δ) in ppm (D₂O) | Coupling Constant (J) in Hz |

| α-D-Xylofuranose | ¹H | H1 | ~5.3 - 5.5 | ³JH1,H2 ≈ 4-5 |

| H2 | ||||

| H3 | ||||

| H4 | ||||

| H5a, H5b | ||||

| ¹³C | C1 | ~102 - 104 | ||

| C2 | ||||

| C3 | ||||

| C4 | ||||

| C5 | ||||

| β-D-Xylofuranose | ¹H | H1 | ~5.1 - 5.3 | ³JH1,H2 < 2 |

| H2 | ||||

| H3 | ||||

| H4 | ||||

| H5a, H5b | ||||

| ¹³C | C1 | ~105 - 107 | ||

| C2 | ||||

| C3 | ||||

| C4 | ||||

| C5 |

Note: The exact chemical shifts and coupling constants for the remaining protons and carbons require detailed 2D NMR analysis for unambiguous assignment.

Experimental Protocols

Determination of Anomeric Configuration by NMR Spectroscopy

This protocol outlines the general steps for the determination of the anomeric configuration of D-xylofuranose using 1D and 2D NMR spectroscopy.

3.1.1. Sample Preparation

-

Dissolution: Dissolve approximately 5-10 mg of the D-xylose sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O, 99.9%). The use of D₂O is crucial as it is NMR-silent in the ¹H spectrum, preventing a large solvent signal from obscuring the analyte signals.

-

Lyophilization (Optional but Recommended): To remove any exchangeable protons from the hydroxyl groups, which can broaden the NMR signals, lyophilize the sample from D₂O two to three times. This involves dissolving the sample in D₂O, freezing it, and then removing the D₂O under vacuum.

-

Final Dissolution and Transfer: After the final lyophilization, dissolve the sample in the final volume of D₂O and transfer it to a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a known internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added.

3.1.2. NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

1D ¹H NMR:

-

Acquire a standard 1D proton NMR spectrum.

-

Parameters:

-

Pulse sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Solvent suppression: Use a presaturation pulse sequence to suppress the residual HOD signal.

-

Acquisition time: ~2-3 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16 to 64, depending on the sample concentration.

-

-

Identify the anomeric proton signals in the region of δ 5.0-5.5 ppm. The relative integration of these signals provides the ratio of the α and β anomers.

-

-

1D ¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Parameters:

-

Pulse sequence: A standard inverse-gated decoupling sequence to ensure quantitative analysis if needed.

-

Acquisition time: ~1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

Identify the anomeric carbon signals in the region of δ 100-110 ppm.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and aid in the assignment of the proton signals. This is crucial for identifying H2 and measuring the ³JH1,H2 coupling constant.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei, enabling the assignment of the carbon spectrum based on the proton assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which can further confirm assignments and provide structural information.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which can provide information about the three-dimensional structure and conformation of the anomers.

-

3.1.3. Data Analysis

-

Processing: Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova, ACD/Labs). This includes Fourier transformation, phase correction, and baseline correction.

-

Assignment: Assign the signals for both anomers using the combination of 1D and 2D NMR data.

-

Measurement: Measure the precise chemical shifts and coupling constants for each assigned nucleus.

-

Configuration Determination: The anomeric configuration is assigned based on the characteristic chemical shifts of H1 and C1, and the magnitude of the ³JH1,H2 coupling constant as outlined in Section 2.

X-ray Crystallography

While NMR is ideal for studying the anomeric configuration in solution, X-ray crystallography provides definitive structural information in the solid state.

3.2.1. Crystallization

-

Synthesis of a Derivative: D-xylofuranose itself is challenging to crystallize directly. Therefore, a suitable crystalline derivative is typically synthesized. This involves protecting the hydroxyl groups with bulky groups (e.g., benzoyl, p-nitrobenzoyl) to promote crystallization.

-

Crystal Growth: The derivative is dissolved in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) and allowed to crystallize slowly through methods such as slow evaporation, vapor diffusion, or cooling.

3.2.2. Data Collection and Structure Solution

-

Crystal Mounting: A single, high-quality crystal is mounted on a goniometer head.

-

X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

-

Data Processing: The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density and refined to obtain the final crystal structure. The refined structure will unambiguously show the stereochemistry at the anomeric center.

Visualizations

The following diagrams illustrate the key relationships and workflows described in this guide.

Caption: Equilibrium between α and β anomers of D-xylofuranose via the open-chain form.

Caption: Workflow for the determination of anomeric configuration using NMR spectroscopy.

Conclusion

The determination of the anomeric configuration of D-xylofuranose is a fundamental aspect of its characterization. This technical guide has provided an in-depth overview of the structural basis of anomerism, presented key quantitative NMR parameters for distinguishing between the α and β forms, and detailed the experimental protocols for their analysis using both NMR spectroscopy and X-ray crystallography. The provided workflows and diagrams serve as a valuable resource for researchers in the fields of carbohydrate chemistry, drug discovery, and related scientific disciplines. Accurate assignment of the anomeric configuration is paramount for understanding the structure-function relationships of D-xylofuranose-containing molecules and for the rational design of novel therapeutics and biomaterials.

An In-depth Technical Guide to the Core Chemical Properties of alpha-d-Xylofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-d-Xylofuranose, a five-carbon sugar with a furanose ring structure, is a fundamentally important monosaccharide. While its pyranose counterpart, alpha-d-xylopyranose, is more abundant in nature, the furanose form plays a critical role as a structural component of various biologically active molecules and serves as a key synthetic intermediate in the development of novel therapeutics.[1] This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its characterization, and insights into its metabolic fate and relevance in drug discovery.

Chemical and Physical Properties

The inherent instability of the free this compound in solution, where it exists in equilibrium with its other anomeric and ring forms, makes the experimental determination of its specific physical properties challenging. Consequently, much of the available data is derived from computational models or experimental data from more stable derivatives.

Tabulated Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₅ | [1] |

| Molecular Weight | 150.13 g/mol | [1] |

| CAS Number | 14795-83-6 | [1] |

| IUPAC Name | (2S,3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | [1] |

| Melting Point | 141.14 °C (414.14 K) (calculated) | [2][3] |

| Boiling Point | 437.74 °C (710.74 K) (calculated) | [2][3] |

| Water Solubility | log10(WS) = 1.11 (calculated) | [2][3] |

| Optical Rotation, [α]²⁵/D | -19.2° (c=1 in H₂O) for 1,2-O-Isopropylidene-alpha-D-xylofuranose | |

| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -2338.90 ± 0.84 kJ/mol | [4] |

Note: Due to the equilibrium of D-xylose in solution, experimental values for the pure this compound anomer are scarce. The optical rotation provided is for a common, stable derivative.

Experimental Protocols

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization of carbohydrates, including the determination of anomeric configuration and ring size.

Objective: To acquire and interpret ¹H and ¹³C NMR spectra of this compound or its derivatives to confirm its structure.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For free sugars, dissolution in D₂O allows for the observation of exchangeable hydroxyl protons.

-

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum. Key signals to identify include the anomeric proton (H-1), which typically appears as a doublet downfield from the other sugar protons. The coupling constant (³JH1,H2) is indicative of the anomeric configuration (typically smaller for α-furanosides).

-

Acquire a 1D ¹³C NMR spectrum. The anomeric carbon (C-1) signal is usually found in the 95-110 ppm region.

-

Perform two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. These experiments are crucial for the unambiguous assignment of all signals in the spectrum.[5]

-

-

Data Analysis:

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling constants to determine the stereochemistry of the sugar. For furanoses, the five-membered ring is flexible, leading to more complex coupling patterns compared to pyranoses.[6]

-

Compare the acquired spectra with literature data for known xylofuranose (B8766934) derivatives to confirm the structure.

-

Determination of Specific Rotation by Polarimetry

Optical rotation is a key characteristic of chiral molecules like this compound and is essential for confirming its enantiomeric purity.

Objective: To measure the specific rotation of an optically active xylofuranose derivative.

Methodology:

-

Solution Preparation: Prepare a solution of the compound of known concentration (c, in g/100 mL) in a suitable solvent (e.g., water, ethanol).

-

Polarimeter Setup:

-

Turn on the polarimeter and allow the sodium lamp to warm up.

-

Calibrate the instrument with a blank solvent-filled cell.

-

-

Measurement:

-

Fill a polarimeter cell of a known path length (l, in decimeters) with the sample solution, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and record the observed rotation (α).

-

-

Calculation: Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c) Where T is the temperature and λ is the wavelength of the light (typically the sodium D-line, 589 nm).[7][8][9]

Analysis by Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Objective: To obtain the mass spectrum of this compound or its derivatives to confirm the molecular weight and analyze its fragmentation.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer. For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For non-volatile compounds, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques.

-

Ionization: Ionize the sample using the chosen method. ESI is a soft ionization technique that often yields the molecular ion peak ([M+H]⁺ or [M+Na]⁺), which is crucial for determining the molecular weight.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Data Interpretation:

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern. For furanoses, characteristic fragmentation patterns, such as the loss of water and cross-ring cleavages, can provide structural information. The fragmentation of glycosidic bonds in xylofuranosides is of particular interest in structural elucidation.[10][11][12]

-

Stability and Degradation

The stability of the furanose ring is a critical consideration in drug development. Under acidic conditions and elevated temperatures, pentoses like xylose are known to undergo dehydration to form furfural.[13][14] The furanose form is an intermediate in this reaction. The stability of xylofuranosides will be highly dependent on the nature of the aglycone and the reaction conditions (pH, temperature). For therapeutic applications, it is essential to characterize the stability of any xylofuranose-containing drug candidate under physiological conditions.

Biological Relevance and Signaling Pathways

D-Xylose Metabolism

While specific signaling pathways directly initiated by this compound in mammalian cells are not well-defined, the metabolic fate of D-xylose provides important context. In various microorganisms and to a lesser extent in mammals, D-xylose can be metabolized through several pathways, ultimately entering the pentose (B10789219) phosphate (B84403) pathway. The initial steps of these pathways are crucial for understanding how xylose is processed in a biological system.

// Nodes D_Xylose [label="D-Xylose", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Xylitol [label="Xylitol"]; D_Xylulose [label="D-Xylulose"]; D_Xylulose_5P [label="D-Xylulose-5-Phosphate", fillcolor="#34A853", fontcolor="#FFFFFF"]; PPP [label="Pentose Phosphate\nPathway", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; D_Xylonolactone [label="D-Xylono-lactone"]; D_Xylonic_acid [label="D-Xylonic acid"]; Keto_deoxy_xylonate [label="2-Keto-3-deoxy-xylonate"]; Pyruvate_Glycolaldehyde [label="Pyruvate +\nGlycolaldehyde", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; alpha_KGS [label="α-Ketoglutarate\nsemialdehyde"]; alpha_KG [label="α-Ketoglutarate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges D_Xylose -> Xylitol [label="Xylose Reductase"]; Xylitol -> D_Xylulose [label="Xylitol\nDehydrogenase"]; D_Xylose -> D_Xylulose [label="Xylose Isomerase", constraint=false]; D_Xylulose -> D_Xylulose_5P [label="Xylulokinase"]; D_Xylulose_5P -> PPP; D_Xylose -> D_Xylonolactone [label="Xylose\nDehydrogenase"]; D_Xylonolactone -> D_Xylonic_acid [label="Lactonase"]; D_Xylonic_acid -> Keto_deoxy_xylonate [label="Xylonate\nDehydratase"]; Keto_deoxy_xylonate -> Pyruvate_Glycolaldehyde [label="Aldolase\n(Dahms Pathway)"]; Keto_deoxy_xylonate -> alpha_KGS [label="Dehydratase\n(Weimberg Pathway)"]; alpha_KGS -> alpha_KG [label="Dehydrogenase"]; } dot Caption: Metabolic pathways of D-Xylose.

Role in Drug Discovery and Development

This compound serves as a versatile scaffold for the synthesis of a wide range of nucleoside and non-nucleoside analogs with potential therapeutic applications. The modification of the xylofuranose ring at various positions can lead to compounds with significant biological activities.

-

Anticancer and Antiviral Agents: Numerous studies have focused on the synthesis of xylofuranosyl nucleosides as potential anticancer and antiviral drugs.[15] These compounds can act as mimics of natural nucleosides and interfere with DNA or RNA synthesis in rapidly proliferating cancer cells or virus-infected cells. For instance, guanidino xylofuranose derivatives have shown antiproliferative effects in cancer cell lines and inhibitory activity against acetylcholinesterase.[16][17][18][19]

-

Modulation of Biological Processes: The incorporation of a xylofuranose moiety can alter the physicochemical properties of a molecule, such as its solubility, stability, and ability to interact with biological targets. This makes it a valuable component in the design of drugs targeting a wide array of diseases.

The synthesis of these derivatives often involves a multi-step process starting from D-xylose. A generalized workflow for the synthesis of a xylofuranoside derivative is outlined below.

// Nodes D_Xylose [label="D-Xylose", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protection [label="Protection of\nHydroxyl Groups"]; Activation [label="Activation of\nAnomeric Center"]; Glycosylation [label="Glycosylation with\nAglycone (R-OH)"]; Deprotection [label="Deprotection"]; Final_Product [label="Xylofuranoside\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges D_Xylose -> Protection; Protection -> Activation; Activation -> Glycosylation; Glycosylation -> Deprotection; Deprotection -> Final_Product; } dot Caption: Synthetic workflow for xylofuranosides.

Conclusion

This compound, despite being less abundant than its pyranose form, is a molecule of significant interest in the fields of chemical biology and drug discovery. Its unique structural features and its role as a precursor to a diverse range of bioactive molecules underscore its importance. While the characterization of the free furanose presents challenges due to its inherent instability in solution, a combination of modern analytical techniques and the study of its stable derivatives provides a comprehensive understanding of its chemical properties. Further research into the specific biological roles and signaling pathways of this compound and its derivatives holds promise for the development of novel therapeutic agents.

References

- 1. This compound | C5H10O5 | CID 10953689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. «alpha»-d-Xylofuranose (CAS 31178-70-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. chemeo.com [chemeo.com]

- 4. α-d-Xylofuranose [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Specific rotation - Wikipedia [en.wikipedia.org]

- 8. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 9. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. imreblank.ch [imreblank.ch]

- 12. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and biological activity of 4'-thio-L-xylofuranosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Exploitation of the Biological Profile of Novel Guanidino Xylofuranose Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

- 19. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Physical Properties of alpha-d-Xylofuranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-d-Xylofuranose, a five-membered ring isomer of the pentose (B10789219) sugar xylose, plays a role in various biological contexts. Despite its significance, a comprehensive compilation of its experimentally determined physical properties is notably absent in publicly accessible literature. This technical guide synthesizes the available theoretical and computational data for this compound and provides established experimental protocols for the determination of key physical properties for monosaccharides. Due to the scarcity of empirical data for the free this compound form, this document also presents data for a common derivative, 1,2-O-Isopropylidene-alpha-D-xylofuranose, to offer a point of reference. This guide aims to be a valuable resource for researchers, scientists, and drug development professionals by consolidating existing knowledge and outlining the methodologies required to obtain the much-needed experimental data.

Introduction

This compound is the furanose form of D-xylose, a monosaccharide that is a fundamental component of hemicellulose in plant cell walls. While the pyranose form of xylose is more common, the furanose isomer is found in various natural products and is of interest to researchers in glycobiology and medicinal chemistry. A thorough understanding of the physical properties of this compound is crucial for its application in drug design, synthesis, and as a biochemical probe.

This guide addresses the current gap in the literature by summarizing the known, albeit limited, physical data for this compound and providing detailed experimental protocols for their determination.

Physical Properties of this compound

A comprehensive search of scientific databases reveals a significant lack of experimentally determined physical properties for pure, unmodified this compound. Much of the available data is derived from computational models or pertains to its more stable, derivatized forms.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound, which is primarily computational, and for comparison, the experimental data for its derivative, 1,2-O-Isopropylidene-alpha-D-xylofuranose.

| Property | This compound (Computed/Theoretical) | 1,2-O-Isopropylidene-alpha-D-xylofuranose (Experimental) |

| Molecular Formula | C₅H₁₀O₅ | C₈H₁₄O₅ |

| Molecular Weight | 150.13 g/mol [1][2] | 190.19 g/mol |

| Melting Point | 141 °C (Joback Method) | 69-71 °C |

| Boiling Point | 437.59 °C (Joback Method) | 112-114 °C at 0.06 mmHg |

| Specific Rotation [α]D | Not available | -19.2° (c=1 in H₂O, 25 °C) |

| Solubility in Water | log₁₀WS = 1.11 (Crippen Method) | Soluble |

| Enthalpy of Combustion (ΔcH°solid) | -2338.90 ± 0.84 kJ/mol | Not available |

Note: The Joback and Crippen methods are theoretical prediction models and may not reflect the actual experimental values.

Qualitative Description

Based on the general properties of monosaccharides, this compound is expected to be a white, crystalline solid at room temperature. Its hydroxyl groups make it a polar molecule, suggesting good solubility in water and other polar solvents.

Experimental Protocols for Physical Property Determination

To address the lack of experimental data, this section provides detailed, standard protocols for determining the key physical properties of monosaccharides like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 10 °C/minute) until the temperature is about 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C/minute to allow for accurate observation.

-

The temperature at which the first liquid droplet appears is recorded as the start of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

-

Data Analysis: A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Logical Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Specific Rotation Determination (Polarimetry)

Specific rotation is a characteristic property of chiral molecules.

Methodology:

-

Solution Preparation: A solution of this compound of a known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., water).

-

Apparatus: A polarimeter with a sodium lamp (D-line, 589 nm) and a sample cell of a known path length (l, in decimeters) is used.

-

Procedure:

-

The polarimeter is calibrated with the pure solvent.

-

The sample cell is filled with the prepared solution, ensuring no air bubbles are present.

-

The observed angle of rotation (α) is measured at a specific temperature (T).

-

-

Calculation: The specific rotation ([α]DT) is calculated using the formula: [α]DT = α / (l × c)

Experimental Setup for Polarimetry

References

An In-Depth Technical Guide to the IUPAC Nomenclature of α-D-Xylofuranose

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the monosaccharide α-D-Xylofuranose. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the stereochemistry and systematic naming of this carbohydrate. The guide includes a breakdown of the nomenclature, relevant quantitative data, experimental protocols for structural determination, and a visualization of the naming logic.

Decoding the IUPAC Nomenclature: α-D-Xylofuranose

The systematic name α-D-Xylofuranose is a composite of several descriptors that define the specific stereoisomer of the five-carbon sugar, xylose. Each component of the name provides precise information about the molecule's structure.

-

Xylo- : This prefix denotes the specific stereochemical configuration of the chiral centers in the aldopentose. For a D-sugar, the hydroxyl groups on carbons 2, 3, and 4 in the Fischer projection are on the right, left, and right sides, respectively.

-

-furanose : This suffix indicates that the monosaccharide exists in a cyclic form with a five-membered ring, analogous to the heterocyclic compound furan.[1][2] This ring is formed by the intramolecular reaction of the aldehyde group at carbon 1 with the hydroxyl group at carbon 4.

-

D- : This prefix specifies the configuration of the stereocenter furthest from the anomeric carbon (C1). In the Fischer projection of D-xylose, the hydroxyl group on carbon 4 (the penultimate carbon) is on the right side.[3]

-

α- (alpha) : This prefix defines the configuration of the anomeric carbon (C1), which is the new chiral center formed during cyclization.[4] In the Haworth projection for a D-sugar, the α anomer has the hydroxyl group on the anomeric carbon pointing downwards, on the opposite side of the ring from the CH₂OH group (at C4).[1]

The fully systematic IUPAC name for α-D-Xylofuranose is (2S,3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol.[5]

Quantitative Structural and Spectroscopic Data

| Parameter | Value | Method | Reference |

| Crystal System | Orthorhombic (for 1,2,3,5-di-O-methylene-α-D-xylofuranose) | X-ray Crystallography | [6] |

| Space Group | P 21 21 21 (for 1,2,3,5-di-O-methylene-α-D-xylofuranose) | X-ray Crystallography | [6] |

| Unit Cell Parameters | a = 8.5509 Å, b = 8.6327 Å, c = 20.057 Å (for derivative) | X-ray Crystallography | [6] |

| Furanose Ring Conformation | Envelope | X-ray Crystallography | [6] |

| ¹H NMR (Anomeric Proton) | δ ≈ 5.3 ppm (Varies with solvent and temperature) | NMR Spectroscopy | [7] |

| ¹³C NMR (Anomeric Carbon) | δ ≈ 101.4 ppm (for an α-xylofuranoside) | NMR Spectroscopy | [7] |

| ³J(H1,H2) Coupling Constant | ~4.3 Hz (for a 1,2-cis furanoside, indicative of the α anomer) | NMR Spectroscopy | [7] |

Experimental Protocols for Structural Elucidation

The determination of the structure of α-D-Xylofuranose relies on a combination of spectroscopic and crystallographic techniques.

NMR spectroscopy is a powerful tool for determining the structure of carbohydrates in solution.

Objective: To determine the proton and carbon chemical shifts and coupling constants to confirm the stereochemistry and conformation of α-D-Xylofuranose.

Methodology:

-

Sample Preparation: Dissolve a pure sample of D-xylose in a deuterated solvent (e.g., D₂O) to a concentration of approximately 1 M.[8] Allow the solution to equilibrate to establish a mixture of its anomers (α/β-pyranose and α/β-furanose).

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum. The anomeric proton of α-D-Xylofuranose is expected to appear as a doublet around 5.3 ppm.[7]

-

The coupling constant between H1 and H2 (³J(H1,H2)) is crucial for determining the anomeric configuration. A value of approximately 4.3 Hz indicates a cis relationship, confirming the α anomer.[7]

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum. The anomeric carbon (C1) of α-D-Xylofuranose will have a characteristic chemical shift of around 101.4 ppm.[7]

-

-

2D NMR Spectroscopy:

-

Perform Correlation Spectroscopy (COSY) to establish proton-proton coupling networks and trace the connectivity within the sugar ring.

-

Execute Heteronuclear Single Quantum Coherence (HSQC) spectroscopy to correlate each proton with its directly attached carbon atom.[9]

-

Utilize Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy to identify longer-range correlations, which can help confirm assignments and the ring structure.[9]

-

-

Data Analysis: Integrate peak areas to estimate the relative populations of the different anomers in solution. Compare chemical shifts and coupling constants to literature values and theoretical predictions to confirm the structure of α-D-Xylofuranose.

X-ray crystallography provides unambiguous determination of the solid-state structure of a molecule.

Objective: To determine the precise bond lengths, bond angles, and conformation of α-D-Xylofuranose in a crystalline form.

Methodology:

-

Crystallization: Grow single crystals of α-D-Xylofuranose or a suitable derivative. This is often the most challenging step and may require screening various solvents and crystallization conditions.

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a detector.[6]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

-

Build a molecular model into the electron density map.

-

Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.[6]

-

-

Analysis: Analyze the final refined structure to obtain precise bond lengths, bond angles, and torsional angles. This will reveal the exact conformation of the furanose ring (e.g., envelope or twist).

Visualization of the IUPAC Naming Logic

The following diagram illustrates the logical workflow for determining the IUPAC name of α-D-Xylofuranose.

References

- 1. 2-Carb-2 [iupac.qmul.ac.uk]

- 2. [2412.12847] Ab Initio Conformational Analysis of $α$/$β$-D-Xylopyranose at Pyrolysis Conditions [arxiv.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. thaiscience.info [thaiscience.info]

- 5. alpha-D-Xylofuranose | C5H10O5 | CID 10953689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Crystal structure of 1,2,3,5-di-O-methylene-α-d-xylofuranose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 9. pub.epsilon.slu.se [pub.epsilon.slu.se]

The Biosynthesis of alpha-d-Xylofuranose: A Technical Guide for Researchers

December 16, 2025

Abstract

This technical guide provides an in-depth overview of the biosynthetic pathways leading to the formation of alpha-d-Xylofuranose, a crucial pentose (B10789219) sugar involved in various biological processes. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the enzymatic reactions, key intermediates, and regulatory mechanisms. This guide summarizes quantitative data in structured tables, provides detailed experimental protocols for key enzymes, and includes visualizations of the metabolic pathways and experimental workflows using Graphviz DOT language.

Introduction

D-xylose, a five-carbon aldose sugar, is a fundamental component of hemicellulose in plant cell walls and is integral to the structure of various biomolecules. Its furanose form, particularly the alpha anomer (this compound), serves as a precursor for the synthesis of essential activated sugar donors like UDP-alpha-D-xylose. UDP-alpha-D-xylose is indispensable for the biosynthesis of glycosaminoglycans, proteoglycans, and other complex carbohydrates. Understanding the intricate enzymatic pathways that govern the synthesis of this compound is critical for advancements in glycobiology, biofuel production, and the development of novel therapeutics. This guide delineates the two primary routes for the formation of xylose-containing biomolecules: the de novo synthesis of free D-xylose and the biosynthesis of the activated sugar nucleotide, UDP-alpha-D-xylose.

De Novo Biosynthesis of Free D-Xylose

The de novo synthesis of free D-xylose in most organisms originates from intermediates of the pentose phosphate (B84403) pathway (PPP). The central intermediate, D-xylulose-5-phosphate, is converted to D-xylose through a series of enzymatic steps.

Pathway Overview

The synthesis of free D-xylose can be summarized in the following key steps:

-

Epimerization: D-Ribulose-5-phosphate, an intermediate of the pentose phosphate pathway, is converted to D-xylulose-5-phosphate by the enzyme Ribulose-5-phosphate 3-epimerase .

-

Dephosphorylation: D-xylulose-5-phosphate is dephosphorylated to yield D-xylulose. While a specific D-xylulose-5-phosphate phosphatase has not been definitively characterized for this primary metabolic role in all organisms, a xylulose 5-phosphate-activated protein phosphatase (PP2A) has been identified in rat liver, suggesting a potential, though perhaps primarily regulatory, role.[1][2][3][4][5]

-

Isomerization: D-xylulose is then isomerized to D-xylose by the enzyme D-xylose isomerase .[6][7][8][9] This reaction is reversible.

-

Mutarotation: Once formed, D-xylose in solution exists as an equilibrium mixture of pyranose and furanose ring structures, each with alpha and beta anomers. The interconversion between these forms occurs spontaneously (mutarotation) but can be accelerated by the enzyme xylose mutarotase (B13386317) . The formation of the this compound anomer is a part of this equilibrium.

Key Enzymes in Free D-Xylose Synthesis

This enzyme catalyzes the reversible epimerization of D-ribulose-5-phosphate to D-xylulose-5-phosphate.[4][10]

Also known as glucose isomerase, this enzyme catalyzes the reversible isomerization of D-xylose to D-xylulose.[6][7][8][9][11][12][13][14][15] It plays a crucial role in both the catabolism and biosynthesis of xylose.

This enzyme accelerates the interconversion of the alpha and beta anomers of D-xylose. While mutarotation occurs spontaneously in aqueous solution, this enzyme ensures a rapid equilibrium between the different isomeric forms.

Quantitative Data

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Ref. |

| D-xylose Isomerase | Streptomyces rubiginosus | D-xylose | 5.0 | 3.3 | 8.0 | 25 | [12] |

| D-xylose Isomerase | Bacillus sp. | D-xylose | 6.66 | 230 | 8.0 | 85 | [14] |

| D-xylose Isomerase | Escherichia coli | D-glucose | 20.58 | - | 7.0 | 50 | |

| D-xylose Isomerase | Thermus aquaticus | D-glucose | 51.3 | 49.65 | 6.5 | 80 | [13] |

Experimental Protocols

-

Cell Lysis: Resuspend cell pellets in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 200 mM NaCl). Lyse cells by sonication on ice.

-

Clarification: Centrifuge the lysate to remove cell debris. Filter the supernatant through a 0.45 µm filter.

-

Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA resin column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

-

Elution: Elute the bound protein with elution buffer (lysis buffer with 300 mM imidazole).

-

Gel Filtration: Concentrate the eluted protein and apply to a gel filtration column (e.g., Sephacryl S-200) equilibrated with a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0, 200 mM NaCl) for further purification and to assess the oligomeric state.

-

Purity Assessment: Analyze the purity of the final protein sample by SDS-PAGE.

This is a coupled enzyme assay measuring the formation of D-xylulose.

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 0.15 mM NADH, 10 mM MgCl₂, and 2 U of sorbitol dehydrogenase.

-

Initiation: Add the purified xylose isomerase to the reaction mixture.

-

Substrate Addition: Start the reaction by adding varying concentrations of D-xylose (e.g., 25 to 500 mM).

-

Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH by sorbitol dehydrogenase as it converts the product D-xylulose to sorbitol.

-

Kinetic Analysis: Calculate initial velocities from the linear phase of the reaction and determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

This assay measures the rate of interconversion of xylose anomers.

-

Reaction Mixture: Prepare a solution of β-D-xylose in a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Enzyme Addition: Add xylose mutarotase to the reaction mixture.

-

Coupled Reaction: In the presence of β-xylose dehydrogenase and NAD⁺, the conversion of β-D-xylose to D-xylonic acid is coupled to the reduction of NAD⁺ to NADH.

-

Measurement: Monitor the increase in absorbance at 340 nm. The rate of NADH formation is proportional to the rate of mutarotation from α-D-xylose to β-D-xylose.

Biosynthesis of UDP-alpha-D-xylose

The primary route for the synthesis of the activated sugar donor, UDP-alpha-D-xylose, starts from the common precursor UDP-glucose. This pathway is crucial for providing the building blocks for various glycoconjugates.

Pathway Overview

The biosynthesis of UDP-alpha-D-xylose from UDP-glucose involves two key enzymatic steps:

-

Oxidation: UDP-glucose dehydrogenase (UGDH) catalyzes the NAD⁺-dependent two-fold oxidation of UDP-glucose to UDP-glucuronic acid.[10][11][13][15][16][17][18][19][20]

-

Decarboxylation: UDP-glucuronic acid decarboxylase (UXS) , also known as UDP-xylose synthase, catalyzes the decarboxylation of UDP-glucuronic acid to produce UDP-alpha-D-xylose.[21][22][23][24][25][26][27]

Key Enzymes in UDP-alpha-D-xylose Synthesis

UGDH is a key enzyme that commits UDP-glucose to the uronic acid pathway. It is a homohexamer and its activity is often allosterically inhibited by UDP-xylose, providing a feedback mechanism.[15]

UXS catalyzes the final and irreversible step in the synthesis of UDP-xylose. This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[22][24][25][26]

Quantitative Data

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Optimal pH | Ref. |

| UDP-glucose Dehydrogenase | Streptococcus pyogenes | UDP-glucose | 0.02 | 1.7 | 8.7 | [10] |

| UDP-glucose Dehydrogenase | Streptococcus pyogenes | NAD⁺ | 0.06 | 1.7 | 8.7 | [10] |

| UDP-glucose Dehydrogenase | Homo sapiens | UDP-glucose | - | - | 7.5 | [13][16] |

| UDP-glucose Dehydrogenase | Eucalyptus grandis | UDP-glucose | 0.0607 | - | - | [17] |

| UDP-glucose Dehydrogenase | Eucalyptus grandis | NAD⁺ | 0.0673 | - | - | [17] |

| UDP-glucuronic acid Decarboxylase | Cryptococcus neoformans | UDP-glucuronic acid | 0.7 | 0.8 (µmol/min/mg) | 7.4 | [21] |

| UDP-glucuronic acid Decarboxylase | Homo sapiens | UDP-glucuronic acid | 5.1 | 0.2 | - | [25] |

Experimental Protocols

-

Source: The enzyme can be purified from various sources, including calf liver acetone (B3395972) powder or from recombinant expression systems.[1][12]

-

Extraction: Prepare a crude extract from the source material.

-

Chromatography: A multi-step chromatography procedure is typically employed for purification. This can include:

-

Elution: Elute the enzyme from the affinity columns using buffers containing the respective ligands (e.g., AMP or UMP).

-

Concentration: Precipitate the purified protein using ammonium (B1175870) sulfate (B86663) and resuspend in a minimal volume of a suitable buffer.

-

Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.6) containing UDP-glucose and NAD⁺.

-

Initiation: Start the reaction by adding the purified UGDH enzyme.

-

Measurement: Monitor the production of NADH by measuring the increase in absorbance at 340 nm.[10][11][16] The rate of NADH formation is directly proportional to the enzyme activity. One mole of UDP-glucose oxidation produces two moles of NADH.

-

Kinetic Analysis: Determine kinetic parameters by varying the concentration of one substrate while keeping the other saturated.

-

Expression System: The enzyme is typically purified from a recombinant expression system (e.g., E. coli) harboring the UXS gene.

-

Cell Lysis and Clarification: Lyse the cells and clarify the lysate as described for xylose isomerase.

-

Affinity Chromatography: If the recombinant protein has a tag (e.g., His-tag), use an appropriate affinity resin (e.g., Ni-NTA) for purification.

-

Elution: Elute the bound protein with a buffer containing a competing agent (e.g., imidazole).

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 40 mM Tris-HCl, pH 7.4), NAD⁺, and UDP-glucuronic acid.

-

Initiation: Start the reaction by adding the purified UXS enzyme.

-

Reaction Termination: Stop the reaction at various time points by adding an equal volume of phenol/chloroform.

-

Product Analysis: Analyze the aqueous phase by HPLC (e.g., on a SAX column) to separate and quantify the substrate (UDP-glucuronic acid) and the product (UDP-xylose).[21]

Logical Workflow for Enzyme Characterization

The following diagram illustrates a general workflow for the expression, purification, and kinetic characterization of the enzymes involved in this compound biosynthesis.

Conclusion

The biosynthesis of this compound and its activated form, UDP-alpha-D-xylose, involves a series of well-coordinated enzymatic reactions. The de novo synthesis of the free sugar is intricately linked to the pentose phosphate pathway, while the synthesis of the activated sugar nucleotide proceeds from UDP-glucose. A thorough understanding of these pathways, including the structure and function of the key enzymes, is paramount for applications in metabolic engineering, drug discovery, and biotechnology. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers aiming to investigate and manipulate these fundamental biosynthetic routes. Further research into the specific phosphatases involved in free xylose synthesis and the precise mechanisms of mutarotases will undoubtedly provide deeper insights into the regulation of pentose metabolism.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Purification and characterization of a novel xylulose 5-phosphate-activated protein phosphatase catalyzing dephosphorylation of fructose-6-phosphate,2-kinase:fructose-2,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xylose isomerase - Wikipedia [en.wikipedia.org]

- 7. Structure and mechanism of D-xylose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. experts.umn.edu [experts.umn.edu]

- 9. researchgate.net [researchgate.net]

- 10. chem.ualberta.ca [chem.ualberta.ca]

- 11. Cloning, Expression and Characterization of UDP-Glucose Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purification of UDP-glucose dehydrogenase by hydrophobic and affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural and Kinetic Evidence That Catalytic Reaction of Human UDP-glucose 6-Dehydrogenase Involves Covalent Thiohemiacetal and Thioester Enzyme Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mybiosource.com [mybiosource.com]

- 15. UDP-glucose Dehydrogenase Activity and Optimal Downstream Cellular Function Require Dynamic Reorganization at the Dimer-Dimer Subunit Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure and Mechanism of Human UDP-glucose 6-Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. UDP-glucose Dehydrogenase: The First-step Oxidation Is an NAD+-dependent Bimolecular Nucleophilic Substitution Reaction (SN2) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. UDP-glucose Dehydrogenase: The First-step Oxidation Is an NAD+-dependent Bimolecular Nucleophilic Substitution Reaction (SN2) [ijbs.com]

- 20. Biosynthesis of UDP-GlcA, a key metabolite for capsular polysaccharide synthesis in the pathogenic fungus Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. UDP-glucuronate decarboxylase - Wikipedia [en.wikipedia.org]

- 23. Comprehensive analysis of the UDP-glucuronate decarboxylase (UXS) gene family in tobacco and functional characterization of NtUXS16 in Golgi apparatus in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. UDP-Glucuronic Acid Decarboxylases of Bacteroides fragilis and Their Prevalence in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 25. uniprot.org [uniprot.org]

- 26. UDP-glucuronate decarboxylase, a key enzyme in proteoglycan synthesis: cloning, characterization, and localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Oxidative decarboxylation of UDP-glucuronic acid in extracts of polymyxin-resistant Escherichia coli. Origin of lipid a species modified with 4-amino-4-deoxy-L-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]

The Obscure Anomer: An In-depth Technical Guide to the Natural Occurrence of α-D-Xylofuranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-xylose, the second most abundant sugar in nature, is a critical component of plant cell walls and microbial glycoconjugates. While predominantly found in its pyranose form, the furanose anomer, particularly α-D-xylofuranose, plays a subtle yet significant role in the biological activity and structural diversity of various natural products. This technical guide provides a comprehensive overview of the natural occurrence of α-D-xylofuranose, delving into its known sources, biosynthetic pathways of its precursors, and its biological significance. Detailed experimental protocols for the extraction, isolation, and characterization of xylofuranosides are presented, alongside a discussion of the analytical techniques used for their quantification. This document aims to be a valuable resource for researchers in glycobiology, natural product chemistry, and drug development, shedding light on a less-explored but potentially crucial carbohydrate anomer.

Introduction

D-xylose is a pentose (B10789219) sugar that forms the backbone of xylan (B1165943), a major hemicellulose in plant cell walls[1]. In solution, D-xylose exists in a dynamic equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms: the six-membered pyranose and the five-membered furanose rings. Each of these cyclic forms can exist as either α or β anomers, differing in the stereochemistry at the anomeric carbon (C1). While the α-D-xylopyranose form is the most stable and abundant, the α-D-xylofuranose anomer, though less common, is found in specific natural glycosides, contributing to their unique biological activities[2][3]. This guide focuses on the natural occurrence of this specific anomer, providing the technical details necessary for its study.

Natural Occurrence of α-D-Xylofuranose

Direct evidence for the natural occurrence of free α-D-xylofuranose is scarce due to its thermodynamic instability compared to the pyranose form. However, the α-D-xylofuranosyl linkage is found in a variety of natural glycoconjugates, particularly in microorganisms.

Microbial Sources

The most well-documented natural source of an α-D-xylofuranose derivative is the lipoarabinomannan (LAM) of Mycobacterium tuberculosis and other mycobacterial species[2][4][5]. LAM is a major cell wall lipoglycan that plays a crucial role in the interaction between the bacterium and its host's immune system. In some pathogenic mycobacteria, the non-reducing end of the arabinan (B1173331) domain of LAM is capped with a 5-deoxy-5-methylthio-α-D-xylofuranose (MTX) residue[2][4][5]. This modification is linked α-(1→4) to a mannopyranose residue in the mannan (B1593421) portion of the glycan[2][4].

A recent review has cataloged 126 microbial-derived xylosylated natural products, which may contain further examples of α-D-xylofuranosides[6]. These compounds include xylosyl-cyathane diterpenes and xylosylated triterpenes found in fungi[6].

Plant and Marine Sources

While D-xylose is abundant in plant cell walls as xylan, it is predominantly in the pyranose form. Evidence for naturally occurring α-D-xylofuranosides in plants is limited. Similarly, while marine organisms are a rich source of unique glycosylated natural products, specific reports detailing the presence of α-D-xylofuranose are not widespread[7][8].

Quantitative Data

Quantitative data on the natural abundance of α-D-xylofuranose is limited. In the context of mycobacterial LAM, the 5-deoxy-5-methylthio-α-D-xylofuranose (MTX) capping is considered a low-abundance modification. Studies have shown that MTX is present on approximately one in five to six mannoside caps (B75204) of Mtb LAM, which translates to about one MTX unit per molecule of LAM[9].

Table 1: Reported Occurrence and Abundance of α-D-Xylofuranose Derivatives

| Natural Source | Compound | Glycosidic Linkage | Abundance | Reference(s) |

| Mycobacterium tuberculosis | 5-deoxy-5-methylthio-α-D-xylofuranose (in Lipoarabinomannan) | α-(1→4) to D-mannopyranose | ~1 unit per LAM molecule | [2][4][5][9] |

Biosynthesis of α-D-Xylofuranose Precursors

The biosynthesis of xylofuranosides, like other glycosides, requires an activated sugar donor. The precursor for the incorporation of xylose into glycans is UDP-α-D-xylose[10][11][12].

UDP-α-D-xylose Biosynthesis

UDP-α-D-xylose is synthesized from UDP-α-D-glucose through a two-step enzymatic pathway primarily occurring in the cytoplasm.

-

Oxidation: UDP-glucose dehydrogenase (UGDH) catalyzes the NAD+-dependent oxidation of UDP-α-D-glucose to UDP-α-D-glucuronic acid (UDP-GlcA).

-

Decarboxylation: UDP-glucuronic acid decarboxylase (UXS), also known as UDP-xylose synthase, catalyzes the decarboxylation of UDP-GlcA to yield UDP-α-D-xylose.

The direct enzymatic formation of UDP-α-D-xylofuranose has not been extensively characterized. It is hypothesized that a mutase may catalyze the conversion of UDP-α-D-xylopyranose to the furanose form, or that the xylosyltransferase responsible for incorporating the furanose ring has a specific conformational requirement that favors the furanose form of the UDP-xylose substrate.

Biological Role

The biological functions of α-D-xylofuranosides are not fully elucidated but are implicated in host-pathogen interactions. In Mycobacterium tuberculosis, the MTX cap on LAM is thought to play a role in modulating the host immune response[2][5]. The presence of this unique sugar derivative on the bacterial cell surface may influence recognition by host immune receptors.

Experimental Protocols

The study of α-D-xylofuranose in natural products requires a combination of extraction, hydrolysis, derivatization, and chromatographic and spectroscopic techniques.

Extraction and Hydrolysis of Xylofuranoside-Containing Glycoconjugates

A general workflow for the analysis of xylofuranosides from a biological matrix is outlined below.

Protocol 1: Acid Hydrolysis for Monosaccharide Analysis [13]

-

Sample Preparation: Weigh approximately 5 mg of the purified glycoconjugate into a screw-cap tube.

-

Hydrolysis: Add 1 mL of 2 M trifluoroacetic acid (TFA).

-

Incubation: Heat the sample at 120°C for 2 hours.

-

Drying: Cool the sample and evaporate the TFA under a stream of nitrogen or by lyophilization.

-

Reconstitution: Re-dissolve the dried hydrolysate in a suitable solvent for subsequent analysis.

Analytical Methods for Separation and Quantification

Due to the equilibrium of xylose anomers in solution, their separation and quantification require specific analytical techniques.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) of Alditol Acetates [14]

This method converts the mixture of anomers into a single alditol acetate (B1210297) derivative for each monosaccharide, simplifying the chromatogram.

-

Reduction: To the dried hydrolysate, add 0.5 mL of 1 M sodium borohydride (B1222165) in 1 M ammonium (B1175870) hydroxide. Incubate at room temperature for 1 hour.

-

Neutralization: Add glacial acetic acid dropwise to neutralize the excess sodium borohydride.

-

Borate Removal: Add 1 mL of methanol (B129727) and evaporate to dryness. Repeat this step three times.

-

Acetylation: Add 0.5 mL of acetic anhydride (B1165640) and 0.5 mL of pyridine. Heat at 100°C for 1 hour.

-

Extraction: After cooling, add 1 mL of water and 1 mL of dichloromethane. Vortex and centrifuge. Collect the lower organic layer.

-

Analysis: Inject the organic layer into the GC-MS system.

Table 2: GC-MS Operating Conditions for Alditol Acetate Analysis

| Parameter | Value |

| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Injection Mode | Split (e.g., 20:1) |

| Injector Temperature | 250°C |

| Oven Program | 160°C for 1 min, ramp at 5°C/min to 240°C, hold for 5 min |

| MS Transfer Line | 280°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-500 |

Protocol 3: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) [4][11]

HPLC can be used to separate the different anomers of xylose.

-

Sample Preparation: Dissolve the dried hydrolysate in the mobile phase.

-

Chromatography: Inject the sample onto an appropriate HPLC column.

-

Detection: Monitor the eluent using an ELSD.

Table 3: HPLC-ELSD Operating Conditions for Xylose Anomer Separation

| Parameter | Value |

| Column | Aminex HPX-87P or similar carbohydrate analysis column |

| Mobile Phase | Degassed deionized water |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 80°C |

| ELSD Nebulizer Temp. | 40°C |

| ELSD Evaporator Temp. | 60°C |

| Gas Flow | 1.5 L/min (Nitrogen) |

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification of the furanose ring and the α-anomeric configuration.

Key NMR Signatures for α-D-Xylofuranosides:

-

¹H NMR: The anomeric proton (H-1) of an α-D-xylofuranoside typically appears as a doublet with a small coupling constant (J₁,₂ ≈ 4-5 Hz).

-

¹³C NMR: The anomeric carbon (C-1) chemical shift is characteristic and can be used to distinguish it from the pyranose form.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning all proton and carbon signals and for determining the glycosidic linkage position.

Conclusion

While the pyranose form of D-xylose dominates in nature, the α-D-xylofuranose anomer is a confirmed constituent of important microbial glycoconjugates, such as the lipoarabinomannan of Mycobacterium tuberculosis. Its presence highlights the structural diversity and functional significance of less common carbohydrate structures. The study of α-D-xylofuranosides presents analytical challenges due to the anomeric equilibrium in solution, but a combination of specific hydrolysis, derivatization, and advanced chromatographic and spectroscopic techniques can provide detailed structural and quantitative information. Further research into the natural distribution, biosynthesis, and biological roles of α-D-xylofuranose-containing molecules is warranted and may reveal novel therapeutic targets and bioactive compounds.

References

- 1. Polysaccharides’ Structures and Functions in Biofilm Architecture of Antimicrobial-Resistant (AMR) Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural and engineered xylosyl products from microbial source - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The 5-deoxy-5-methylthio-xylofuranose residue in mycobacterial lipoarabinomannan. absolute stereochemistry, linkage position, conformation, and immunomodulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Impact of methylthioxylose substituents on the biological activities of lipomannan and lipoarabinomannan in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Xylose Metabolism and Transport in Bacillus subtilis and Its Application to D-Ribose Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzymatic deconstruction of xylan for biofuel production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural implications of lipoarabinomannan glycans from global clinical isolates in diagnosis of Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ukm.my [ukm.my]

Conformational Analysis of alpha-d-Xylofuranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-d-Xylofuranose, a five-membered ring carbohydrate, exhibits significant conformational flexibility, a critical determinant of its biological activity and role in complex carbohydrates and drug-nucleoside analogues. Unlike the more rigid pyranose rings, the furanose ring of xylose exists in a dynamic equilibrium between multiple conformers. This technical guide provides an in-depth analysis of the conformational landscape of this compound, detailing the experimental and computational methodologies used to characterize its structure. Quantitative data on stable conformers, including dihedral angles and ³JHH coupling constants, are summarized, and detailed experimental and computational protocols are provided to aid in the study of this and other furanosidic systems.

Introduction to Furanose Conformation

The five-membered ring of furanoses is not planar and undergoes a continuous puckering motion known as pseudorotation. This dynamic behavior is in stark contrast to the relatively rigid chair conformations of six-membered pyranose rings.[1] The conformation of a furanose ring can be described by two parameters: the phase angle of pseudorotation (P) and the puckering amplitude (τm). The pseudorotation pathway describes the interconversion between various envelope (E) and twist (T) conformations.

For most furanosides in solution, the conformational equilibrium is well-described by a two-state model, with the molecule predominantly populating two major conformational families: the North (N) and South (S) conformers.[1] These correspond to distinct regions on the pseudorotational wheel. The N conformers are characterized by a C3'-endo pucker, while the S conformers exhibit a C2'-endo pucker. The relative populations of these conformers are influenced by a variety of factors, including the anomeric effect, steric interactions between substituents, and solvent effects.[1]

The conformational preferences of furanose rings are of significant biological importance. For instance, the conformation of the furanose moiety in nucleosides and nucleotides is crucial for the structure and function of DNA and RNA. Similarly, the shape of furanose-containing oligosaccharides dictates their interactions with proteins and other biomolecules.[2]

Experimental Methodology: NMR Spectroscopy